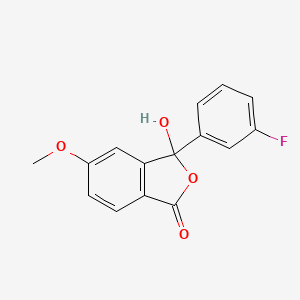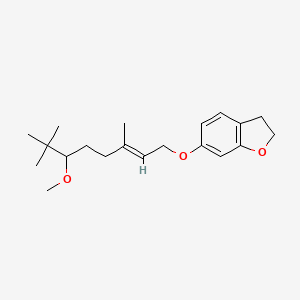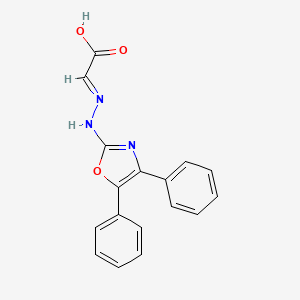
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and a hydrazono group attached to an acetic acid moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid typically involves the condensation of 4,5-diphenyloxazole-2-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is not fully understood, but it is believed to interact with various molecular targets through its hydrazono and oxazole functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
4,5-Diphenyloxazole: Shares the oxazole ring structure but lacks the hydrazono and acetic acid groups.
2-(4,5-Diphenyloxazol-2-yl)acetic acid: Similar structure but without the hydrazono group.
Hydrazonoacetic acid derivatives: Compounds with similar hydrazono and acetic acid functionalities but different substituents on the oxazole ring.
Uniqueness: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is unique due to the combination of its oxazole ring, diphenyl groups, hydrazono group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H13N3O3 |
|---|---|
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
(2E)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C17H13N3O3/c21-14(22)11-18-20-17-19-15(12-7-3-1-4-8-12)16(23-17)13-9-5-2-6-10-13/h1-11H,(H,19,20)(H,21,22)/b18-11+ |
InChI-Schlüssel |
LABFCGFWITWXMD-WOJGMQOQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N/N=C/C(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NN=CC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

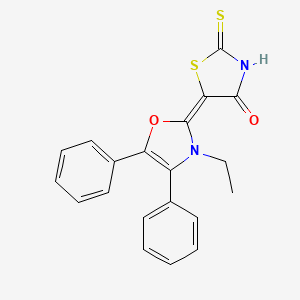
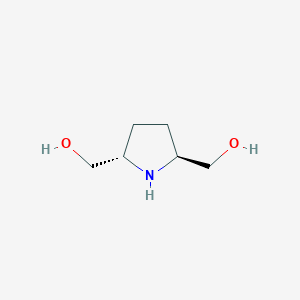
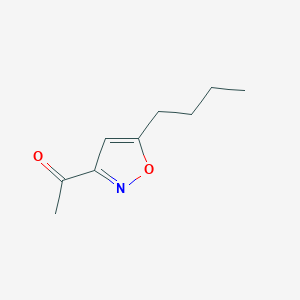
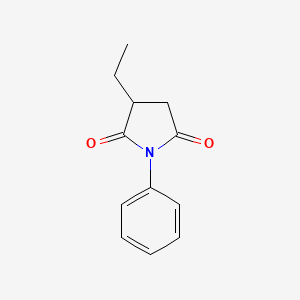

![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

